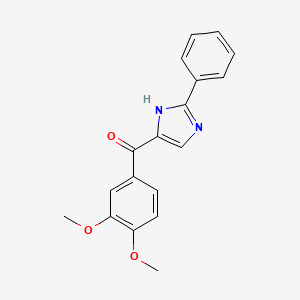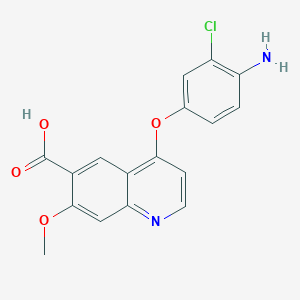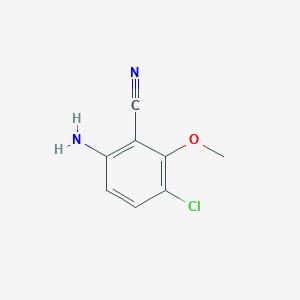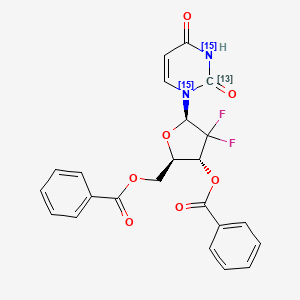
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a labeled intermediate compound used in the development of geminal difluoro nucleosides. It is primarily utilized in proteomics research and has a molecular formula of C22(13C)H18F2(15N)2O7 with a molecular weight of 475.37 .
Métodos De Preparación
The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopic labels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The benzoate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications:
Chemistry: It is used as a labeled intermediate in the synthesis of geminal difluoro nucleosides, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of nucleic acid molecules. The molecular targets include DNA and RNA, and the pathways involved may include the inhibition of nucleic acid synthesis or the modification of nucleic acid structures .
Comparación Con Compuestos Similares
3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can be compared with other similar compounds, such as:
2,2-Difluorouridine: A non-labeled version of the compound used in similar applications.
3,5-Dibenzoate-2,2-difluorouridine: A compound without isotopic labels.
Propiedades
Fórmula molecular |
C23H18F2N2O7 |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1/i22+1,26+1,27+1 |
Clave InChI |
DBSVRWFIIMWGLT-VYKZPSHZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


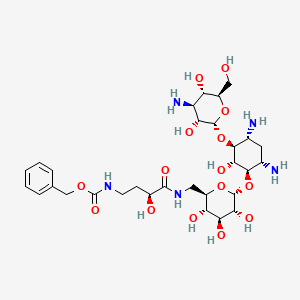

![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)
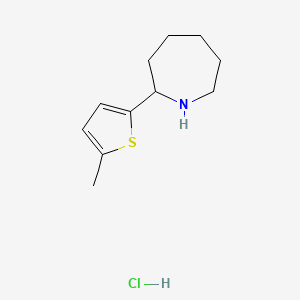
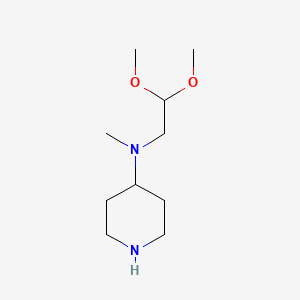
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
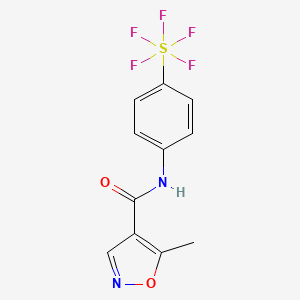
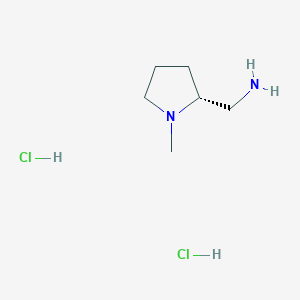
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
